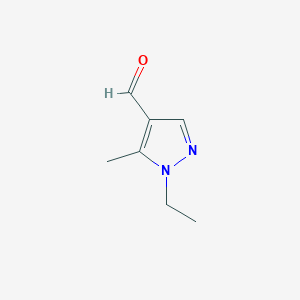

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

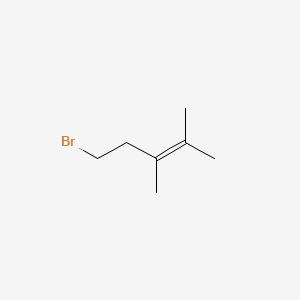

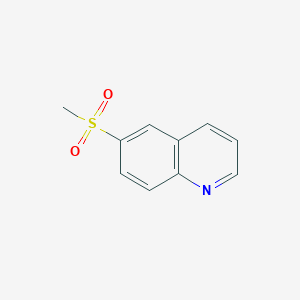

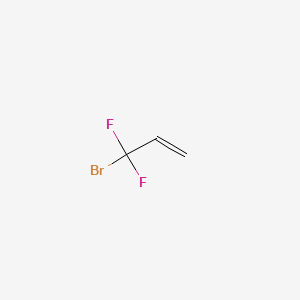

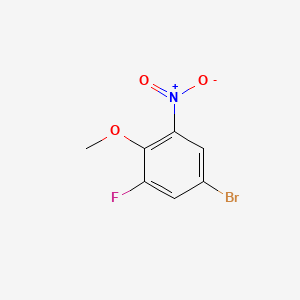

“1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions . For instance, an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .Molecular Structure Analysis

The molecular structure of “1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The exact mass of the molecule is 138.079312947 g/mol .Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 138.17 g/mol, an XLogP3-AA value of 0.4, and a topological polar surface area of 34.9 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound is utilized in the synthesis of pharmacologically active molecules. It serves as a precursor in the preparation of dialkylamino (phenyl-1H-pyrazolyl)butanols , which exhibit a range of biological activities . These activities include potential therapeutic applications such as antagonists for Smoothened receptors , which are implicated in pathways for hair growth inhibition .

Antibacterial Agents

The pyrazole moiety is known for its antibacterial properties. Researchers have been exploring derivatives of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde for their efficacy against various bacterial strains, aiming to develop new antibacterial agents that can address the growing issue of antibiotic resistance .

Anti-inflammatory Applications

Compounds derived from this pyrazole aldehyde are being investigated for their anti-inflammatory properties. This research is crucial for the development of new anti-inflammatory drugs that can help treat chronic conditions like arthritis and inflammatory bowel disease .

Cancer Research

In the field of oncology, derivatives of this compound are being studied for their anticancer activities. The goal is to synthesize new chemical entities that can selectively target cancer cells and be used in chemotherapy treatments .

Analgesic Development

The analgesic properties of pyrazole derivatives make them candidates for the development of new pain-relief medications. Scientists are working on modifying the structure of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to enhance its analgesic efficacy .

Anticonvulsant Research

Research into anticonvulsant drugs often involves pyrazole derivatives due to their potential to modulate neurological pathways. This compound is being used to create new treatments for epilepsy and other seizure disorders .

Anthelmintic Applications

The anthelmintic activity of pyrazole compounds is another area of interest. These studies aim to develop treatments that can effectively eliminate parasitic worms and other helminths that infect humans and animals .

Antioxidant Properties

Antioxidants play a vital role in protecting cells from oxidative stress. Derivatives of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde are being examined for their antioxidant capacity, which could lead to applications in preventing age-related diseases .

Herbicidal Activity

The herbicidal potential of pyrazole derivatives is also being explored. This research could lead to the development of new herbicides that are more effective and environmentally friendly .

Mecanismo De Acción

Target of Action

The primary targets of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their wide spectrum of biological activities . .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways due to their broad biological activities

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can affect the action of a compound

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTRLDWWMDFELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341455 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

933778-29-1 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933778-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)